Physicochemical Property Comparison with Clinically-Investigated SCD1 Inhibitor XEN103
The target compound has a computed XLogP3-AA of 2.0, a molecular weight of 392.5 g/mol, and a topological polar surface area (TPSA) of 75.5 Ų [1]. In comparison, the well-characterized SCD1 inhibitor XEN103 (CAS 840489-44-3) has a molecular weight of 465.44 g/mol and contains four fluorine atoms absent in the target compound . The lower lipophilicity and absence of fluorine substituents in the target compound predict differential metabolic stability and tissue distribution relative to XEN103 [1]. This analysis is based on computed properties only; no direct experimental comparison has been published.
| Evidence Dimension | Computed physicochemical properties (XLogP3, MW, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; MW = 392.5 g/mol; TPSA = 75.5 Ų; HBD = 1; HBA = 5; Rotatable bonds = 5 |
| Comparator Or Baseline | XEN103: MW = 465.44 g/mol (22% higher than target); contains 4 fluorine atoms; XLogP3 not publicly reported but expected higher due to trifluoromethyl and fluoro substituents |
| Quantified Difference | MW difference: 72.9 g/mol (18.6% higher for XEN103); HBD reduction from 1 (target) to 0 (XEN103, by structure); fluorine content: 0 (target) vs. 4 (XEN103) |
| Conditions | Computed properties from PubChem 2.2 (release 2025.09.15) and vendor structural data |
Why This Matters
Lower molecular weight and balanced lipophilicity suggest the target compound may exhibit distinct oral absorption and tissue penetration profiles compared to the heavier, polyfluorinated XEN103, relevant for researchers selecting tool compounds with differentiated pharmacokinetic liabilities.
- [1] PubChem Compound Summary for CID 71799965. Computed properties: XLogP3, molecular weight, TPSA, hydrogen bond donor/acceptor counts. National Center for Biotechnology Information (2025). View Source
